

Technical Monograph: 2-Chloro-9-methyl-3H-purin-6-one

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Compound of Interest

Compound Name: 2-chloro-9-methyl-3H-purin-6-one

Cat. No.: B8012869

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Executive Summary

2-Chloro-9-methyl-3H-purin-6-one is a functionalized purine scaffold essential in the development of nucleoside analogs and antiviral therapeutics. Characterized by a chlorine atom at the C2 position and a methyl group at the N9 position, this compound serves as a "locked" tautomeric model of hypoxanthine. It is primarily utilized as a late-stage intermediate for synthesizing guanine derivatives (via C2 amination) or as a substrate for investigating purine salvage pathway enzymes, specifically hypoxanthine-guanine phosphoribosyltransferase (HGPRT).

Chemical Identity & Physicochemical Properties[1] [2][3]

The compound exists predominantly in the lactam (6-oxo) tautomeric form, with the N9 position blocked by a methyl group, forcing the dissociable proton to reside on the pyrimidine ring (typically N1).

Key Identifiers

Property	Specification
CAS Number	36323-92-9
IUPAC Name	2-Chloro-9-methyl-1,9-dihydro-6H-purin-6-one
Molecular Formula	C ₆ H ₅ ClN ₄ O
Molecular Weight	184.58 g/mol
SMILES	Cn1cnc2c1nc(Cl)[nH]c2=O
InChI Key	GFDFINQSCGJTCD-UHFFFAOYSA-N
Appearance	Off-white to pale yellow crystalline powder
Solubility	DMSO (High), DMF (High), Water (Low/Moderate)
Melting Point	>300 °C (Decomposes)

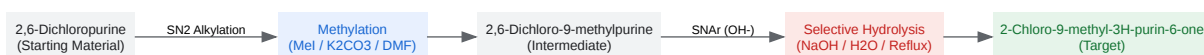
Structural Tautomerism

Unlike unsubstituted hypoxanthine, the N9-methyl group prevents N7/N9 tautomerism. However, lactam-lactim tautomerism at C6/N1 remains possible, with the lactam (keto) form being thermodynamically favored in neutral aqueous solution and the solid state.

Synthetic Methodology

The most robust synthesis of **2-chloro-9-methyl-3H-purin-6-one** avoids the direct methylation of 2-chlorohypoxanthine, which often yields difficult-to-separate N7/N9 mixtures. Instead, a hydrolytic desymmetrization of 2,6-dichloro-9-methylpurine is the preferred industrial route.

Reaction Pathway (Graphviz)



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Figure 1: Synthetic route via regioselective hydrolysis of 2,6-dichloro-9-methylpurine.

Detailed Protocol

Stage 1: Synthesis of 2,6-Dichloro-9-methylpurine

- Reagents: 2,6-Dichloropurine (1.0 eq), Methyl Iodide (1.1 eq), Potassium Carbonate (1.5 eq), DMF (Solvent).
- Procedure:
 - Dissolve 2,6-dichloropurine in anhydrous DMF.
 - Add K_2CO_3 and stir for 15 minutes to generate the purinide anion.
 - Add Methyl Iodide dropwise at 0°C to minimize N7-alkylation.
 - Stir at room temperature for 4–6 hours.
 - Workup: Pour into ice water. Filter the resulting precipitate.^{[1][2]} Recrystallize from Ethanol/Water to isolate the N9 isomer (the N7 isomer is more soluble and remains in the filtrate).

Stage 2: Hydrolysis to **2-Chloro-9-methyl-3H-purin-6-one**

- Reagents: 2,6-Dichloro-9-methylpurine, 1N NaOH (aqueous).
- Rationale: The chlorine at C6 is significantly more electrophilic than the chlorine at C2 due to the para-like resonance with N9 and N3. This allows for selective hydrolysis.
- Procedure:
 - Suspend 2,6-dichloro-9-methylpurine in 1N NaOH (5 eq).
 - Reflux for 2–3 hours. Monitor by TLC (the starting material spot will disappear, and a more polar spot will appear).
 - Acidification: Cool the solution and carefully acidify to pH 5.0 using Glacial Acetic Acid or dilute HCl.

- Isolation: The product precipitates as a white solid upon acidification. Filter, wash with cold water, and dry under vacuum over P₂O₅.

Therapeutic & Research Applications

Nucleoside Analog Development

This compound is a critical scaffold for "base-modified" nucleosides. The C2-chloro group acts as a versatile handle for nucleophilic aromatic substitution (S_NAr).

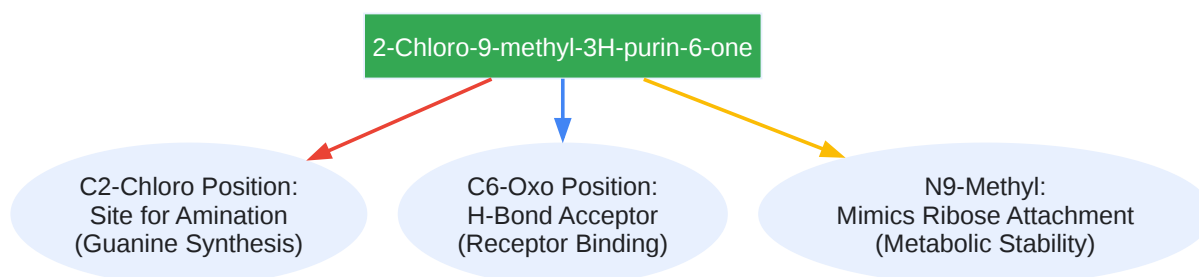
- Guanine Analogs: Reaction with ammonia or primary amines at high temperature converts the C2-chloro group to an amine, yielding 9-methylguanine derivatives.
- Enzyme Inhibitors: Used to synthesize acyclic nucleoside phosphonates that inhibit Purine Nucleoside Phosphorylase (PNP).

Mechanism of Action (Biological Probe)

In biochemical assays, **2-chloro-9-methyl-3H-purin-6-one** serves as a substrate analog for Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT).

- Pathway: It mimics hypoxanthine but cannot be ribosylated at N9 (blocked).
- Utility: It is used to study the binding affinity of the active site pockets of HGPRT without turnover, or to study non-ribosyl transfer mechanisms.

Pharmacophore Mapping



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Figure 2: Structure-Activity Relationship (SAR) nodes of the scaffold.

Analytical Characterization

To validate the identity of CAS 36323-92-9, the following spectral signatures are diagnostic:

Method	Diagnostic Signal	Interpretation
¹ H NMR (DMSO-d ₆)	δ 3.65 ppm (s, 3H)	N9-Methyl group (Singlet).
	δ 8.05 ppm (s, 1H)	C8-H proton (Characteristic purine singlet).
	δ 12.50 ppm (br s, 1H)	N1-H (Exchangeable amide proton).
HPLC	RT ~ 4.5 min	C18 Column, MeOH/H ₂ O gradient (More polar than dichloro precursor).
Mass Spec (ESI)	[M+H] ⁺ = 185.0	Matches Formula C ₆ H ₅ ClN ₄ O.

Safety & Handling (SDS Summary)

- Hazard Classification: Acute Tox. 4 (Oral).
- GHS Signal Word: WARNING.
- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).
- PPE: Nitrile gloves, safety goggles, and particulate respirator (N95) are required during synthesis due to the bioactivity of purine analogs.

References

- Sigma-Aldrich. (2023). Product Specification: 2-Chloro-9-methyl-3H-purin-6(9H)-one. [Link](#)
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- Kamaike, K., et al. (2001). "Efficient Synthesis of 2-Chlorohypoxanthine Nucleosides." Tetrahedron Letters. (Describes the selective hydrolysis of 2,6-dichloropurines).
- PubChem. (2023). Compound Summary: 2-Chloro-9-methyl-9H-purin-6-ol. CID 2724589. [Link](#)
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